

# N-methyl-N-(t-Boc)-PEG4-acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-methyl-N-(t-Boc)-PEG4-acid	
Cat. No.:	B609604	Get Quote

An In-depth Technical Guide to N-methyl-N-(t-Boc)-PEG4-acid

### Introduction

N-methyl-N-(t-Boc)-PEG4-acid is a specialized, heterobifunctional chemical linker widely utilized by researchers in drug discovery and chemical biology. As a polyethylene glycol (PEG)-based linker, it possesses intrinsic hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the molecules it modifies.[1][2] This linker is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins from within a cell. [3][4]

This molecule features two distinct functional ends: a terminal carboxylic acid and a tert-butyloxycarbonyl (t-Boc) protected N-methyl amine. This orthogonal design allows for sequential, controlled conjugation reactions. The carboxylic acid can be readily coupled to primary amines, while the t-Boc group can be selectively removed under acidic conditions to reveal a secondary amine for further modification.[2] This guide provides a comprehensive overview of its chemical properties, applications, key experimental protocols, and its mechanistic role in targeted protein degradation.

# **Chemical Structure and Properties**

The structure of **N-methyl-N-(t-Boc)-PEG4-acid** consists of a four-unit PEG chain, providing a flexible and soluble spacer. One terminus is capped with an N-methyl amine protected by a t-



Boc group, and the other terminus is a propionic acid.

Chemical Structure:

# **Quantitative Data**

The key physicochemical properties of **N-methyl-N-(t-Boc)-PEG4-acid** are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	1260431-01-3	[1][2][5]
Molecular Formula	C17H33NO8	[2][3][5]
Molecular Weight	379.45 g/mol	[2][3][5]
Purity	Typically ≥98%	[2]
Appearance	Varies (often a liquid or oil)	
Storage Conditions	-20°C	[2][6]
SMILES String	O=C(OC(C) (C)C)N(C)CCOCCOCCOCCO CCC(O)=O	[3][5]

# **Applications in Drug Development**

The primary application of **N-methyl-N-(t-Boc)-PEG4-acid** is as a linker in the synthesis of PROTACs.[3][7][8] PROTACs are heterobifunctional molecules that consist of three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects the two.[9][10]

By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[11] This ubiquitination marks the protein for degradation by the cell's own ubiquitin-proteasome system (UPS), leading to its selective removal.[10][12] The linker's length, flexibility, and chemical nature are critical for the proper formation and stability of the key ternary complex (POI-PROTAC-E3 ligase) that precedes degradation.[9]



# **Experimental Protocols**

The dual functionality of **N-methyl-N-(t-Boc)-PEG4-acid** allows for a stepwise approach to synthesizing more complex molecules. Below are two fundamental protocols for its use.

# **Protocol 1: Amide Coupling via EDC/NHS Chemistry**

This protocol details the activation of the carboxylic acid terminus and its subsequent reaction with a primary amine-containing molecule (Molecule-NH<sub>2</sub>), such as an E3 ligase ligand.

#### Materials:

- N-methyl-N-(t-Boc)-PEG4-acid
- Molecule-NH<sub>2</sub> (with a primary amine)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS) or N-hydroxysuccinimide (NHS)
- Activation Buffer: 0.1 M MES, pH 4.5-6.0
- Coupling Buffer: 1X PBS, pH 7.2-8.0
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Quenching Solution (e.g., 1 M Tris or 1 M hydroxylamine)

#### Procedure:

- Reagent Preparation: Allow all reagents to equilibrate to room temperature before use.
   Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer or anhydrous solvent immediately prior to use, as EDC is susceptible to hydrolysis.[13]
- Activation of Carboxylic Acid:
  - Dissolve N-methyl-N-(t-Boc)-PEG4-acid (1 equivalent) in Activation Buffer.
  - Add EDC (1.2 equivalents) and Sulfo-NHS (1.5 equivalents) to the solution.[14]



- Incubate the mixture for 15-30 minutes at room temperature with gentle stirring. This
  reaction forms a semi-stable amine-reactive Sulfo-NHS ester.[13][14]
- Coupling Reaction:
  - Dissolve your Molecule-NH2 in Coupling Buffer.
  - Add the Molecule-NH2 solution to the activated linker solution.
  - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[13]
- Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted Sulfo-NHS esters and stop the reaction.[14]
- Purification: Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC, to remove unreacted starting materials and byproducts.

# **Protocol 2: t-Boc Deprotection**

This protocol describes the removal of the t-Boc protecting group to expose the N-methyl amine for subsequent conjugation steps.

#### Materials:

- Boc-protected conjugate from the previous protocol
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine solution
- Anhydrous sodium sulfate or magnesium sulfate

#### Procedure:



- Reaction Setup: Dissolve the Boc-protected compound in DCM (e.g., 0.1 M concentration).
- Acid Treatment: Cool the solution in an ice bath (0°C). Slowly add a solution of TFA in DCM (typically 20-50% v/v).
- Reaction Monitoring: Stir the reaction at 0°C to room temperature for 1-3 hours. Monitor the
  reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material
  is fully consumed.
- Work-up:
  - Carefully concentrate the reaction mixture under reduced pressure to remove the excess
     TFA and DCM.
  - Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
  - Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid), water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, which can be used for the next reaction step without further purification or purified as needed.

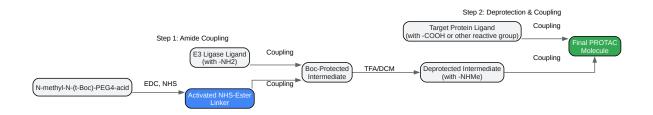
# **Visualization of Workflows and Mechanisms**

Diagrams created using Graphviz provide a clear visual representation of the experimental and biological processes involving **N-methyl-N-(t-Boc)-PEG4-acid**.

# **Diagram: PROTAC Synthesis Workflow**

This diagram illustrates the sequential conjugation strategy enabled by the linker's orthogonal protecting groups.





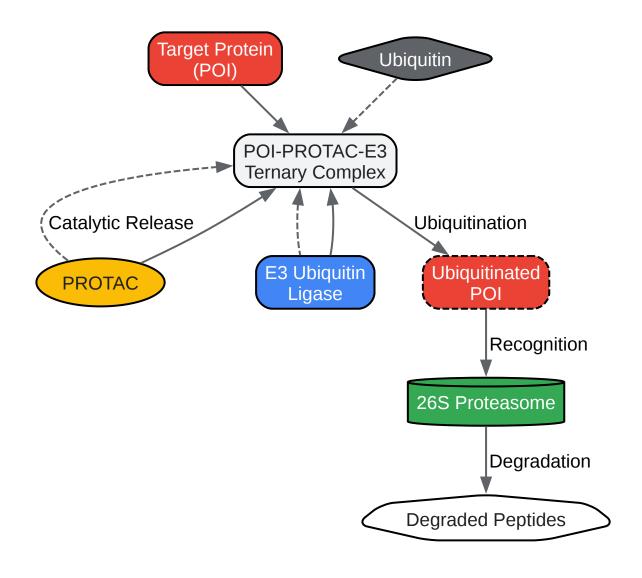
Click to download full resolution via product page

Caption: A two-step workflow for synthesizing a PROTAC molecule.

# **Diagram: PROTAC Mechanism of Action**

This diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.[9][11]





Click to download full resolution via product page

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. N-methyl-N-(t-Boc)-PEG4-acid | 1260431-01-3 [amp.chemicalbook.com]
- 2. N-methyl-N-(t-Boc)-PEG4-acid, 1260431-01-3 | BroadPharm [broadpharm.com]



- 3. medchemexpress.com [medchemexpress.com]
- 4. N-Methyl-N-(t-Boc)-PEG4-acid Immunomart [immunomart.com]
- 5. appchemical.com [appchemical.com]
- 6. 化合物 N-Methyl-N-(t-Boc)-PEG4-acid|T16238|TargetMol 品牌:TargetMol 美国 -ChemicalBook [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. N-Methyl-N-(t-Boc)-PEG4-acid | PROTAC Linker | MCE [medchemexpress.cn]
- 9. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis targeting chimera Wikipedia [en.wikipedia.org]
- 11. Targeted Protein Degradation: Elements of PROTAC Design PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- To cite this document: BenchChem. [N-methyl-N-(t-Boc)-PEG4-acid chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609604#n-methyl-n-t-boc-peg4-acid-chemicalstructure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com